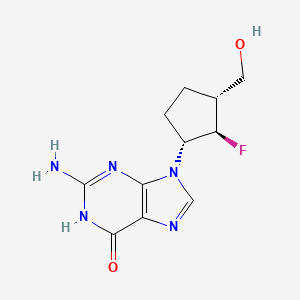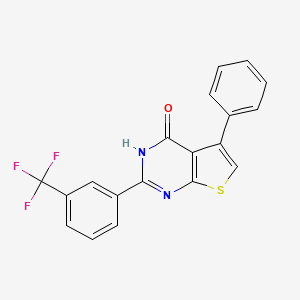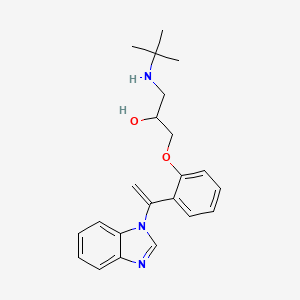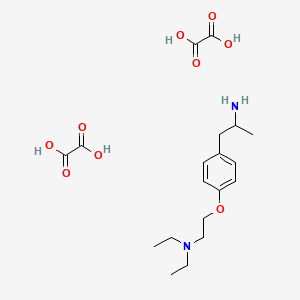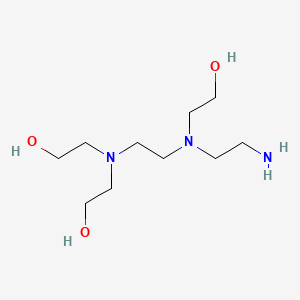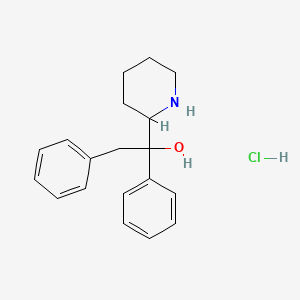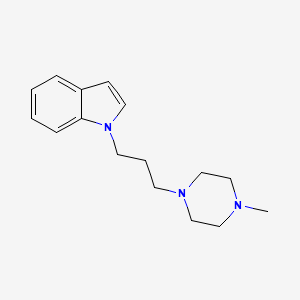
1-(3-(1-Indolyl)propyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is a compound that features an indole moiety linked to a piperazine ring via a propyl chain. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 1-(3-bromopropyl)-4-methylpiperazine with indole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1-Indolyl)propyl)-4-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Applications De Recherche Scientifique
1-(3-(1-Indolyl)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(1-Indolyl)propyl)-4-ethylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-phenylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-methoxypiperazine
Uniqueness
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .
Propriétés
Numéro CAS |
70752-98-6 |
|---|---|
Formule moléculaire |
C16H23N3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
1-[3-(4-methylpiperazin-1-yl)propyl]indole |
InChI |
InChI=1S/C16H23N3/c1-17-11-13-18(14-12-17)8-4-9-19-10-7-15-5-2-3-6-16(15)19/h2-3,5-7,10H,4,8-9,11-14H2,1H3 |
Clé InChI |
UKRANZASIFTWQM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


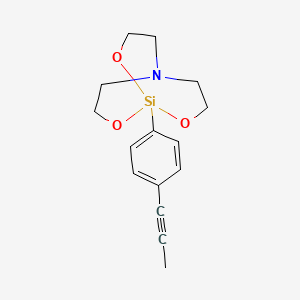
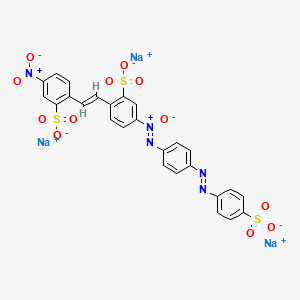
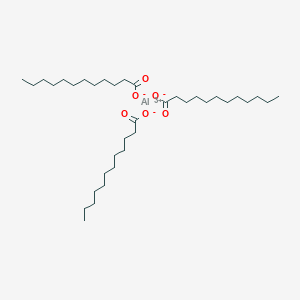
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
